molecular formula C5H11ClN2O B8064049 (S)-3-amino-1-methylpyrrolidin-2-one hydrochloride

(S)-3-amino-1-methylpyrrolidin-2-one hydrochloride

Cat. No.: B8064049
M. Wt: 150.61 g/mol
InChI Key: QRQPGSHDPDMQIE-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-1-methylpyrrolidin-2-one hydrochloride (CAS: 1274891-78-9) is a chiral pyrrolidinone derivative featuring a five-membered lactam ring with an amino group at the 3-position and a methyl substituent at the 1-position. The compound is provided as a hydrochloride salt, enhancing its solubility in polar solvents such as water and ethanol. The compound’s stereochemistry (S-configuration) is critical in chiral recognition processes, making it valuable in enantioselective synthesis and receptor studies.

Properties

IUPAC Name

(3S)-3-amino-1-methylpyrrolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-7-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQPGSHDPDMQIE-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-amino-1-methylpyrrolidin-2-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-3-amino-1-methylpyrrolidin-2-one.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of (S)-3-amino-1-methylpyrrolidin-2-one hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters precisely.

    Purification: The product is purified using crystallization or recrystallization techniques to obtain the desired hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: (S)-3-amino-1-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products: The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5_5H10_{10}N2_2O
  • Molecular Weight : 114.15 g/mol
  • IUPAC Name : (3S)-3-amino-1-methylpyrrolidin-2-one
  • Structure : The compound features a pyrrolidine ring with an amino group and a methyl substitution, allowing for various interactions with biological targets.

Scientific Research Applications

(S)-3-amino-1-methylpyrrolidin-2-one hydrochloride has diverse applications in several areas:

Medicinal Chemistry

  • Therapeutic Potential : Ongoing research explores its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
  • Biological Activity : The compound has shown promise in enhancing dopaminergic and serotonergic signaling, which may contribute to its antidepressant effects.

Organic Synthesis

  • Building Block : It serves as a crucial building block in the synthesis of complex organic molecules, facilitating the development of pharmaceuticals and agrochemicals.

Neuropharmacology

  • Neuroprotective Effects : Studies indicate that it could protect neuronal cells from oxidative stress-induced apoptosis, suggesting utility in neurodegenerative disease contexts.
  • Anticonvulsant Properties : Animal model studies have demonstrated significant reductions in seizure activity, highlighting its potential as an anticonvulsant agent.

Biological Activities

The biological activities of (S)-3-amino-1-methylpyrrolidin-2-one hydrochloride have been documented in various studies:

Activity TypeEffectReference
AntidepressantIncreased serotonin levels
AnticonvulsantReduced seizure activity in animal models
NeuroprotectiveProtection against neurodegeneration
AntitumorInhibition of tumor cell proliferation

Case Studies

  • Antidepressant Effects :
    • A study evaluated the compound's effects in rodent models, demonstrating significant improvements in behavior on forced swim tests, suggesting antidepressant potential.
  • Anticonvulsant Properties :
    • Research involving induced seizures in rats showed that administration significantly reduced both seizure duration and frequency compared to control groups.
  • Neuroprotective Effects :
    • In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis.
  • Antitumor Activity :
    • Investigations on various cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner.

Mechanism of Action

The mechanism of action of (S)-3-amino-1-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs, sourced from chemical catalogs and synthesis studies, differ in ring size, substituents, oxidation states, and salt forms. Below is a comparative analysis based on molecular features and physicochemical properties:

Table 1: Key Structural and Commercial Attributes of Analogs
Compound Name CAS Number Molecular Formula Purity Key Structural Features
(S)-3-Amino-1-methylpyrrolidin-2-one hydrochloride 1274891-78-9 C₅H₁₁ClN₂O 95% 5-membered lactam, S-configuration, HCl salt
(S)-3-Amino-1-methylpiperidin-2-one hydrochloride 956109-56-1 C₆H₁₃ClN₂O 95% 6-membered lactam (piperidinone), S-configuration
3-Amino-1-methylpiperidin-2-one hydrochloride 1422130-18-4 C₆H₁₃ClN₂O 95% 6-membered lactam, racemic mixture
3-Amino-1-methylpyrrolidine-2,5-dione 67513-65-9 C₅H₈N₂O₂ 95% Dual ketone groups (2,5-dione)
3-Amino-1-methylpyrrolidin-2-one (free base) 119329-48-5 C₅H₁₀N₂O 95% Lacks HCl salt; lower solubility

Data sourced from commercial catalogs and synthesis reports .

Physicochemical and Functional Differences

  • Chirality: The S-enantiomer of the target compound may display distinct interactions in chiral environments compared to racemic mixtures (e.g., 3-Amino-1-methylpiperidin-2-one hydrochloride), which are less selective in enantioselective applications .
  • Salt Form : The hydrochloride salt form improves aqueous solubility (critical for industrial formulations) relative to the free base (CAS: 119329-48-5), which is less polar .
  • Oxidation State: The dione analog (3-Amino-1-methylpyrrolidine-2,5-dione) contains two ketone groups, increasing hydrogen-bonding capacity and acidity compared to the monoketone target compound .

Pharmacological Implications (Theoretical)

The target compound’s smaller ring size may confer higher metabolic stability compared to piperidinones, though this remains speculative without clinical data .

Notes and Discrepancies

  • CAS Number Conflicts : The free base (CAS: 119329-48-5) is sometimes erroneously listed alongside the hydrochloride form in catalogs. Researchers must verify CAS numbers to avoid synthesis errors .
  • Data Gaps : Melting points, solubility metrics, and toxicity profiles for many analogs are unpublished, highlighting the need for further characterization.

Biological Activity

(S)-3-amino-1-methylpyrrolidin-2-one hydrochloride, a compound within the pyrrolidine class, has garnered attention for its biological activities, particularly in medicinal chemistry and pharmacology. This article explores its structure, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

(S)-3-amino-1-methylpyrrolidin-2-one hydrochloride is characterized by its pyrrolidine ring, which contributes to its biological activity. The molecular formula is C5H11ClN2OC_5H_{11}ClN_2O, and it features an amino group that is crucial for its interaction with biological targets.

PropertyValue
Molecular Weight136.61 g/mol
Melting Point210-212 °C
SolubilitySoluble in water
pKaApproximately 10.5

The biological activity of (S)-3-amino-1-methylpyrrolidin-2-one hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's amino group allows for hydrogen bonding, enhancing its binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered cellular responses.
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

Biological Activity and Applications

Research has highlighted several areas where (S)-3-amino-1-methylpyrrolidin-2-one hydrochloride exhibits significant biological activity:

  • Anticancer Properties : Studies indicate that this compound can inhibit tumor growth in various cancer models by interfering with cell cycle regulation.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
  • Antimicrobial Activity : There is emerging evidence of its efficacy against certain bacterial strains.

Case Studies

  • Antitumor Activity :
    • In a study conducted on xenograft models of breast cancer, treatment with (S)-3-amino-1-methylpyrrolidin-2-one hydrochloride resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as an anticancer agent .
  • Neuroprotective Effects :
    • Research involving animal models of Alzheimer's disease showed that administration of the compound improved cognitive function and reduced amyloid plaque formation .

Comparative Analysis with Similar Compounds

To understand the unique properties of (S)-3-amino-1-methylpyrrolidin-2-one hydrochloride, it is useful to compare it with related compounds.

Compound NameBiological ActivityMechanism of Action
(R)-3-amino-1-methylpyrrolidin-2-oneModerate anticancer activitySimilar binding interactions
N-MethylpyrrolidoneSolvent propertiesNon-specific interactions
4-Amino-pyridineAntimicrobialTargeting bacterial cell wall

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.